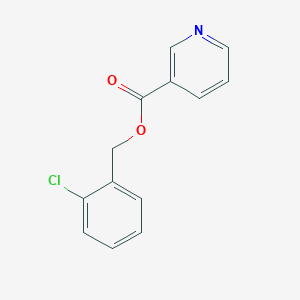

2-Chlorobenzyl nicotinate

Description

2-Chlorobenzyl nicotinate is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid) and 2-chlorobenzyl alcohol. Structurally, it consists of a nicotinate moiety esterified with a 2-chlorobenzyl group. The 2-chlorobenzyl group in this compound may enhance lipophilicity and receptor binding compared to unsubstituted benzyl analogs, as suggested by studies on similar halogenated benzyl derivatives .

Properties

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(2-chlorophenyl)methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-11(12)9-17-13(16)10-5-3-7-15-8-10/h1-8H,9H2 |

InChI Key |

LPZYXNRAGMTLNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CN=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl nicotinate typically involves the esterification of nicotinic acid with 2-chlorobenzyl alcohol. This reaction can be catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl nicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Chlorobenzyl nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its vasodilatory properties.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl nicotinate is not fully understood. it is believed to exert its effects through interactions with nicotinic acid receptors and other molecular targets. These interactions may lead to vasodilation and other physiological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations:

2-Chlorobenzyl vs. Propyl : The 2-chlorobenzyl group demonstrates inhibition rates comparable to propyl-substituted analogs (e.g., compound 11c), with both showing reasonable tolerability in cellular assays. This suggests that halogenation (Cl) and alkylation (propyl) may similarly enhance target engagement or stability .

Unsubstituted Benzyl : The absence of substituents (compound 11d) resulted in drastically reduced anti-HIV-1 activity (6% inhibition), highlighting the necessity of electron-withdrawing or lipophilic groups for efficacy .

Fluorinated Derivatives : Fluorine substitution at the 2-position (compound 11g) reduced cell viability despite moderate inhibition (22%), whereas 4-fluorobenzyl (11h) maintained better viability (25% inhibition). This underscores the positional sensitivity of halogen atoms on biological activity .

Comparison with Other Nicotinate Esters

While direct data on this compound are sparse, comparisons with other nicotinate esters reveal trends:

- Menthyl Nicotinate : This compound, synthesized via solvent-free industrial processes, emphasizes the importance of ester group selection for manufacturability and purity. Unlike this compound, its menthol-derived structure prioritizes thermal stability and ease of synthesis over bioactivity .

- Ethyl 2-(Benzylamino)-5-chloronicotinate: This analog (CAS 1706429-08-4) incorporates a benzylamino group and a 5-chloro substituent on the pyridine ring, diverging from this compound’s ester linkage. Such structural differences likely alter pharmacokinetic profiles, with the amino group enhancing solubility but reducing membrane permeability compared to ester derivatives .

Biological Activity

2-Chlorobenzyl nicotinate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a nicotinic acid moiety. Its molecular formula is CHClNO, and it exhibits properties typical of compounds that interact with biological receptors.

The biological activity of this compound is primarily linked to its structural similarity to nicotinic acid, which allows it to interact with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to various physiological effects, including:

- Vasodilation : The compound may enhance blood flow by relaxing vascular smooth muscles.

- Neurotransmission Modulation : By binding to nAChRs, it could influence neurotransmitter release, impacting cognitive functions and potentially offering therapeutic benefits in neurological disorders.

1. Vasodilatory Effects

Research indicates that this compound exhibits vasodilatory properties, making it a candidate for treating cardiovascular diseases. In vitro studies have shown that it can induce relaxation in smooth muscle tissues, which is critical for managing conditions like hypertension.

2. Receptor Binding Studies

Studies have demonstrated that this compound binds effectively to nAChRs. This binding affinity suggests potential applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can alter metabolic processes and potentially lead to therapeutic outcomes in metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Vasodilatory Effects

In a controlled study involving isolated rat aorta, this compound was shown to significantly reduce vascular tension compared to control groups. This effect was attributed to enhanced nitric oxide production, suggesting a mechanism involving endothelial function enhancement.

Case Study: Neurotransmitter Release

Another study evaluated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated an increase in acetylcholine release upon treatment with the compound, highlighting its potential role in enhancing cholinergic signaling.

Applications in Medicine

The potential applications of this compound extend beyond basic research:

- Cardiovascular Therapy : Due to its vasodilatory effects, it may be developed into a therapeutic agent for managing hypertension and other cardiovascular conditions.

- Neurological Disorders : Its interaction with nAChRs positions it as a candidate for further exploration in the treatment of neurodegenerative diseases.

- Cosmetic Applications : The compound has been noted for its sensory effects when applied topically, providing a warming sensation that may enhance user experience in cosmetic formulations .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of 2-chlorobenzyl nicotinate, and how should conflicting chromatographic data be resolved?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm for routine purity analysis. For conflicting retention times or peak splitting, cross-validate with gas chromatography-mass spectrometry (GC-MS) to resolve co-elution issues. Calibrate instruments using certified reference standards (e.g., NIST-traceable compounds) to ensure accuracy . If discrepancies persist, perform nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and rule out isomerization or degradation byproducts .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Employ a two-step esterification process: first, activate nicotinic acid using carbodiimide coupling agents (e.g., DCC/DMAP) to form an intermediate acyl chloride. React this with 2-chlorobenzyl alcohol under anhydrous conditions (e.g., dichloromethane, 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization. For scale-up, use a Dean-Stark trap to remove water and shift equilibrium toward product formation. Purify via recrystallization in ethanol/water (3:1 v/v) to eliminate unreacted starting materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors. Store the compound in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. In case of skin contact, rinse immediately with 10% ethanol solution followed by water. Document all incidents and report to institutional safety committees .

Advanced Research Questions

Q. How does this compound interact with nicotinamide metabolism pathways in in vitro models, and what experimental designs can validate these interactions?

- Methodological Answer : Design cell-based assays using hepatic (HepG2) or neuronal (SH-SY5Y) cell lines. Quantify NAD+ levels via fluorometric assays (e.g., NAD/NADH-Glo™) after treatment with this compound (1–100 µM). Compare results to nicotinic acid and nicotinamide controls. Use siRNA knockdown of nicotinamide phosphoribosyltransferase (NAMPT) to confirm pathway specificity. Validate findings with LC-MS metabolomics to track incorporation of ¹³C-labeled precursors into NAD+ pools .

Q. What strategies can resolve contradictions in reported cytotoxicity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of literature data, stratifying by cell type, exposure duration, and solvent (e.g., DMSO vs. aqueous buffers). Replicate key studies under standardized conditions (ISO 10993-5) with controls for endotoxin contamination. Perform dose-response curves (0.1–100 µM) and assess mitochondrial toxicity via ATP-based assays (CellTiter-Glo®). Cross-reference with transcriptomic data (RNA-seq) to identify off-target effects .

Q. How can researchers design experiments to investigate the compound’s potential as a prodrug for targeted drug delivery?

- Methodological Answer : Synthesize a fluorescently tagged derivative (e.g., FITC-conjugated) to track cellular uptake via confocal microscopy. Compare hydrolysis rates in plasma (human vs. rodent) using LC-MS to quantify release of free nicotinic acid. Test pH-dependent stability in simulated lysosomal (pH 4.5) and cytosolic (pH 7.4) buffers. Pair with in vivo pharmacokinetic studies in murine models, measuring bioavailability and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.